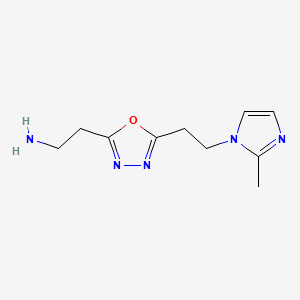

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two nitrogen atoms and three carbon atoms . The imidazole ring is a common feature in many important biological molecules, including histidine and the nucleic acids guanine and adenine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, an ethyl group, and an oxadiazole ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, imidazole derivatives are relatively stable compounds. They are often solids at room temperature, and many are soluble in water .科学的研究の応用

Corrosion Inhibition

One of the notable applications of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal et al. (2018) detailed the synthesis of three 1,3,4-oxadiazole derivatives and evaluated their corrosion inhibition ability towards mild steel in sulfuric acid. These inhibitors showed mixed type behaviour and high efficiency in protecting mild steel surfaces, as supported by gravimetric, electrochemical, and SEM analyses (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Another research area involves the synthesis of new compounds derived from 1H-imidazole to study their biological activity. Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds from 1H-imidazole and evaluated their antibacterial activity against common bacteria, showing significant activity compared to standard antibiotics (Al-badrany, Mohammed, & Alasadi, 2019).

Interaction with DNA and Cytotoxicity Studies

Cu(II) complexes with tridentate ligands derived from 1H-imidazole have been synthesized and characterized, revealing good DNA binding propensity and cytotoxicity against cancer cell lines. Kumar et al. (2012) demonstrated the compounds' ability to induce minor structural changes in calf thymus DNA and exhibited notable DNA cleavage activity (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis and Structural Characterization

The crystal structure of azilsartan methyl ester, a compound related to the 1,3,4-oxadiazole and imidazole classes, was determined by Li et al. (2015), showcasing the compound's molecular configuration and interactions within its crystalline form (Li, Liu, Zhu, Chen, & Sun, 2015).

Synthesis of Derivatives for Biological Evaluation

Rajkumar et al. (2014) reported the synthesis of piperazine derivatives incorporating 1H-imidazol-1-yl moieties, which were characterized and evaluated for their antimicrobial activities, indicating the potential for pharmaceutical applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[5-[2-(2-methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJLJDSVFIABBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC2=NN=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676571 |

Source

|

| Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine | |

CAS RN |

1223748-26-2 |

Source

|

| Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)